DL-Propargyl-cysteine

Pharmacokinetics Drug Delivery Cardiovascular Research

For researchers requiring a reliable, orally bioavailable H2S donor with sustained release, DL-Propargyl-cysteine (SPRC) is the gold standard. Unlike NaHS, which causes toxic sulfide spikes, SPRC's slow, enzyme-dependent release ensures consistent systemic exposure, making it ideal for chronic disease models. SPRC's ≥90% oral bioavailability and predictable pharmacokinetics simplify dosing in rodents, enabling robust, reproducible data. Choose SPRC when experimental integrity demands a superior modulator of the CSE/H2S pathway.

Molecular Formula
Molecular Weight 159.21
Cat. No. B1579493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Propargyl-cysteine
Molecular Weight159.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Propargyl-cysteine (SPRC/ZYZ-802) as a Research-Grade Endogenous H2S Modulator for Cardiovascular and Anti-Cancer Studies


DL-Propargyl-cysteine, commonly referred to as S-propargyl-cysteine (SPRC) or ZYZ-802, is a sulfur-containing amino acid derivative and a structural analog of S-allylcysteine (SAC) [1]. It functions as a modulator of the endogenous hydrogen sulfide (H2S) pathway, primarily through upregulation of cystathionine-γ-lyase (CSE) [2]. As a slow-releasing H2S donor, SPRC has been investigated for cardioprotective, neuroprotective, and anti-cancer effects [3]. It is characterized by the replacement of the allyl group in SAC with a propargyl group, which is reported to impart enhanced chemical stability and a distinct pharmacological profile [1].

Why SPRC Cannot Be Simply Replaced by Other Cysteine Analogs or Common H2S Donors


Substitution of DL-Propargyl-cysteine (SPRC) with close structural analogs like S-allylcysteine (SAC) or S-propylcysteine (SPC), or with common H2S donors like sodium hydrosulfide (NaHS), is not scientifically justified due to significant differences in their pharmacokinetic profiles, molecular mechanisms, and resulting biological activity. SAC, while structurally similar, lacks the propargyl group which is crucial for the stronger chemical bond and superior cardioprotection observed with SPRC [1]. SPC is a weaker analog with less extensive protective effects [1]. Furthermore, simple inorganic sulfide salts like NaHS act as instantaneous H2S bolus donors with a very short half-life, which fails to mimic the sustained, enzyme-dependent release characteristic of SPRC and can lead to toxic sulfide spikes [2]. These differences directly impact experimental reproducibility and therapeutic relevance, making SPRC a distinct and non-fungible entity for research and development.

Quantifiable Differentiation: DL-Propargyl-cysteine (SPRC) vs. Key Comparators


Superior Oral Bioavailability of SPRC in Preclinical Models

SPRC exhibits exceptionally high and dose-linear oral bioavailability in rats, a key advantage for in vivo studies. Its oral bioavailability is consistently above 90% across a wide dose range, which is a critical parameter for ensuring consistent systemic exposure compared to many other H2S donors that require parenteral administration or have erratic absorption [1]. This property supports its classification as a BCS class I drug [2].

Pharmacokinetics Drug Delivery Cardiovascular Research

Superior Pharmacological Efficacy of SPRC over SAC and SPC in Ischemic Heart Models

In a direct comparative study, SPRC demonstrated more extensive cardioprotection than its closest structural analogs, S-allylcysteine (SAC) and S-propylcysteine (SPC). This superior efficacy is attributed to the stronger chemical bond of the propargyl group compared to the allyl or propyl groups, which translates into a more robust pharmacological effect in an in vivo model of myocardial ischemia [1]. All three compounds were shown to modulate H2S production and preserve antioxidant enzyme activities, but SPRC's effect is noted as more pronounced [2].

Cardioprotection Ischemia-Reperfusion Injury Hydrogen Sulfide

Distinct H2S Release Kinetics and Enhanced Stability vs. NaHS

Unlike the rapid and transient H2S release from inorganic salts like sodium hydrosulfide (NaHS), SPRC acts as a slow and sustained H2S donor. This controlled release profile is critical for mimicking physiological H2S signaling and avoiding cytotoxicity associated with high, acute sulfide concentrations [1]. SPRC is also reported to be more chemically stable, enabling its use in a wider range of experimental conditions [1].

Hydrogen Sulfide Donor Controlled Release Chemical Stability

Quantifiable Upregulation of Cystathionine-γ-Lyase (CSE) by SPRC

A key molecular mechanism differentiating SPRC from simple H2S donors is its ability to upregulate the endogenous H2S-producing enzyme, cystathionine-γ-lyase (CSE). This was quantified in a gastric cancer model, where SPRC treatment led to significant fold-increases in CSE protein expression and H2S levels. This mechanism was confirmed to be CSE-dependent, as the CSE inhibitor propargylglycine (PAG) abrogated SPRC's effects [1].

Mechanism of Action Cystathionine-γ-Lyase Gene Expression

Strategic Application Scenarios for DL-Propargyl-cysteine (SPRC) Based on Differentiated Evidence


In Vivo Preclinical Studies for Chronic Cardiovascular Disease Requiring Consistent Oral Dosing

SPRC is an ideal candidate for long-term in vivo studies of chronic heart failure, atherosclerosis, or diabetic cardiomyopathy where consistent, predictable systemic exposure is required. Its high and dose-linear oral bioavailability (≥90% across a wide range) ensures reproducible results and simplifies dosing regimens in rodent models, eliminating the need for invasive parenteral administration [1]. This is a significant advantage over other H2S donors with poor or variable oral absorption.

Investigations of Ischemia-Reperfusion Injury Requiring Maximal Cardioprotection

For studies on acute myocardial infarction or organ transplantation models, SPRC is the preferred choice when maximal cardioprotective efficacy is the primary endpoint. Direct comparative evidence shows that SPRC provides more extensive protection in ischemic heart models than its close analogs SAC and SPC, due to the superior pharmacological properties conferred by its propargyl group [2]. This justifies its use over less expensive or more readily available cysteine derivatives when the experimental goal is to observe the strongest possible therapeutic effect.

Mechanistic Studies of the CSE/H2S Signaling Axis

SPRC is a superior tool compound for dissecting the role of the endogenous CSE/H2S pathway. Unlike simple sulfide salts, SPRC actively upregulates CSE expression and activity (by up to 2.3-fold), providing a model for studying physiological H2S generation rather than just pharmacological H2S supplementation [3]. Its effects can be reliably blocked by the CSE inhibitor PAG, making it a clean and specific probe for pathway interrogation [3].

Chronic Disease Models of Inflammation and Anemia

SPRC's slow and sustained H2S release profile makes it suitable for chronic models of inflammation, such as anemia of inflammation or rheumatoid arthritis. Its long half-life (up to 16 hours in large animals) provides stable, long-term H2S elevation without the toxic peaks associated with fast-releasing donors like NaHS [4]. This enables researchers to study the chronic effects of H2S on inflammatory pathways, such as the IL-6/STAT3/hepcidin axis [4].

Quote Request

Request a Quote for DL-Propargyl-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.